tert-butyl N-(1-cyanocyclobutyl)carbamate
Overview
Description
tert-Butyl N-(1-cyanocyclobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically function by inhibiting enzymes, leading to an accumulation of neurotransmitters at nerve synapses . This compound may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyanocyclobutyl)carbamate typically involves the reaction of 1-cyanocyclobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyanocyclobutyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: 1-cyanocyclobutylamine and carbon dioxide.
Substitution: Various substituted carbamates depending on the nucleophile used.
Reduction: 1-aminocyclobutylamine.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-cyanocyclobutyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary during multi-step synthesis. It ensures that the amine functionality remains intact until the final deprotection step .
Industry: In the chemical industry, it is used in the production of agrochemicals and other fine chemicals where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyanocyclobutyl group.
tert-Butyl N-(3-cyanocyclobutyl)carbamate: Similar but with a different position of the nitrile group on the cyclobutyl ring.
Uniqueness: tert-Butyl N-(1-cyanocyclobutyl)carbamate is unique due to the presence of the cyanocyclobutyl group, which provides additional reactivity and steric properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-(1-cyanocyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZIGBCMWSPPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179748 | |
Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-90-6 | |
Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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